molecular formula C6BrF5Hg B14760793 Bromo(pentafluorophenyl)mercury CAS No. 828-72-8

Bromo(pentafluorophenyl)mercury

Cat. No.: B14760793
CAS No.: 828-72-8
M. Wt: 447.55 g/mol
InChI Key: YPLKBXZZJOMODF-UHFFFAOYSA-M
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Description

Bromo(pentafluorophenyl)mercury (CAS 828-72-8) is an organomercury compound with the chemical formula HgBr(C₆F₅). It features a mercury center bonded to a bromine atom and a pentafluorophenyl group (C₆F₅), a highly electron-withdrawing aromatic ligand. This compound is primarily utilized in organic synthesis and materials science as a precursor or reagent for transmetalation and cross-coupling reactions. The pentafluorophenyl group enhances the electrophilicity of the mercury center, making it reactive toward nucleophiles or transition metal catalysts. Its structure and reactivity are influenced by the strong inductive effect of the fluorine substituents, which stabilize the mercury-carbon bond while increasing its susceptibility to cleavage under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(pentafluorophenyl)mercury can be synthesized through the reaction of pentafluorophenylmercury chloride with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the bromine substituting the chlorine atom to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves standard organomercury compound preparation techniques. These methods often require careful handling due to the toxicity and reactivity of mercury compounds.

Chemical Reactions Analysis

Types of Reactions: Bromo(pentafluorophenyl)mercury undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.

    Transmetalation Reactions: This compound can engage in transmetalation with other metal halides, forming new organometallic species.

Common Reagents and Conditions:

    Nucleophiles: Alkyl or aryl lithium reagents, Grignard reagents.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pentafluorophenylmercury compounds can be formed.

    Oxidation Products: Oxidized mercury species, such as mercuric oxide.

    Reduction Products: Reduced mercury species, such as elemental mercury.

Scientific Research Applications

Bromo(pentafluorophenyl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: Studies have explored its potential as a probe for investigating biological systems, although its toxicity limits its use.

    Medicine: Research into its potential medicinal applications is limited due to safety concerns, but it has been studied for its antimicrobial properties.

    Industry: It can be used in the synthesis of other organomercury compounds, which have applications in various industrial processes.

Mechanism of Action

The mechanism by which bromo(pentafluorophenyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential disruption of biological processes. The pentafluorophenyl group enhances the compound’s reactivity and stability, making it a useful tool in chemical synthesis.

Comparison with Similar Compounds

Bromo(pentafluorophenyl)mercury belongs to a broader class of organomercury halides. Below is a detailed comparison with structurally and functionally related compounds:

Bromo(phenyl)mercury (CAS 1192-89-8)

  • Structure : HgBr(C₆H₅)
  • Key Differences :
    • The absence of fluorine substituents on the phenyl ring reduces electron-withdrawing effects, resulting in a less electrophilic mercury center compared to the pentafluorophenyl analog.
    • Lower thermal stability due to weaker Hg-C bond polarization.
    • Reactivity in cross-coupling reactions is diminished, as demonstrated by slower transmetalation kinetics with palladium catalysts .

Chloro(pentafluorophenyl)mercury

  • Structure : HgCl(C₆F₅)
  • Key Differences: The chloro analog exhibits higher thermal stability than the bromo derivative, consistent with the general stability trend (Cl > Br > I) observed in organomercury halides . Reduced reactivity in electrophilic substitution reactions due to weaker leaving-group ability of Cl⁻ compared to Br⁻.

Mercury, Bromo[(pentafluorophenyl)methyl]- (CAS 51081-34-6)

  • Structure : HgBr(CH₂C₆F₅)
  • Key Differences :
    • A methylene spacer between the mercury and pentafluorophenyl group introduces steric bulk, reducing accessibility to the mercury center.
    • Lower electrophilicity due to decreased conjugation between the mercury and the aromatic ring .

Bromo(trifluoromethyl)mercury (CAS 421-09-0)

  • Structure : HgBr(CF₃)
  • Key Differences :
    • The trifluoromethyl group (CF₃) is a stronger σ-electron acceptor than C₆F₅, leading to higher Hg-C bond polarity.
    • Enhanced volatility and toxicity due to smaller ligand size .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Stability/Reactivity Trends
This compound HgBr(C₆F₅) 463.58 High electrophilicity; moderate thermal stability; explosive upon heating Reactivity: HgBr(C₆F₅) > HgCl(C₆F₅) > HgBr(C₆H₅)
Bromo(phenyl)mercury HgBr(C₆H₅) 357.60 Lower electrophilicity; higher Hg-C bond stability Less reactive in transmetalation
Chloro(pentafluorophenyl)mercury HgCl(C₆F₅) 419.03 Higher thermal stability; slower reaction kinetics Stability: HgCl(C₆F₅) > HgBr(C₆F₅)
Bromo(trifluoromethyl)mercury HgBr(CF₃) 337.50 High volatility; extreme toxicity Greater environmental persistence

Properties

CAS No.

828-72-8

Molecular Formula

C6BrF5Hg

Molecular Weight

447.55 g/mol

IUPAC Name

bromo-(2,3,4,5,6-pentafluorophenyl)mercury

InChI

InChI=1S/C6F5.BrH.Hg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q;;+1/p-1

InChI Key

YPLKBXZZJOMODF-UHFFFAOYSA-M

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Hg]Br)F)F)F

Origin of Product

United States

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